molecular formula C27H24N6O B11677022 (E)-3',5'-Dimethyl-N'-(1-(naphthalen-1-YL)ethylidene)-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide

(E)-3',5'-Dimethyl-N'-(1-(naphthalen-1-YL)ethylidene)-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide

Cat. No.: B11677022
M. Wt: 448.5 g/mol
InChI Key: VHOHMHCFNKUXST-OGLMXYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3’,5’-Dimethyl-N’-(1-(naphthalen-1-YL)ethylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide is a complex organic compound that features a unique structure combining naphthalene, pyrazole, and hydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3’,5’-Dimethyl-N’-(1-(naphthalen-1-YL)ethylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide typically involves a multi-step process. The initial step often includes the preparation of the naphthalen-1-yl ethylidene intermediate, followed by the formation of the bipyrazole core. The final step involves the condensation of the intermediate with the hydrazide derivative under specific reaction conditions, such as refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3’,5’-Dimethyl-N’-(1-(naphthalen-1-YL)ethylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction could produce corresponding alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (E)-3’,5’-Dimethyl-N’-(1-(naphthalen-1-YL)ethylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids .

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may be studied for its activity against various diseases, including cancer, infections, and inflammatory conditions .

Industry

In the industrial sector, (E)-3’,5’-Dimethyl-N’-(1-(naphthalen-1-YL)ethylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of (E)-3’,5’-Dimethyl-N’-(1-(naphthalen-1-YL)ethylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3’,5’-Dimethyl-N’-(1-(naphthalen-1-YL)ethylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide is unique due to its combination of naphthalene, pyrazole, and hydrazide moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C27H24N6O

Molecular Weight

448.5 g/mol

IUPAC Name

3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-1-naphthalen-1-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C27H24N6O/c1-17(22-15-9-11-20-10-7-8-14-23(20)22)28-31-27(34)25-16-24(29-30-25)26-18(2)32-33(19(26)3)21-12-5-4-6-13-21/h4-16H,1-3H3,(H,29,30)(H,31,34)/b28-17+

InChI Key

VHOHMHCFNKUXST-OGLMXYFKSA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C(\C)/C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=C(C)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.